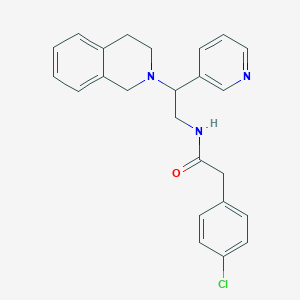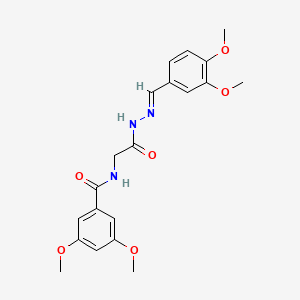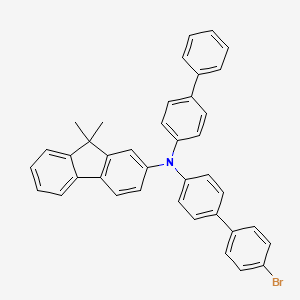
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a unique structure comprising multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be achieved through a multi-step organic synthesis process. This typically involves:
Starting with the formation of the furan-2-yl and thiazepane rings separately.
The integration of the thiazepane ring with the furan structure using suitable reagents under controlled conditions.
Introduction of the ethanone moiety via nucleophilic substitution, facilitated by basic or acidic catalysts.
Industrial Production Methods: : Industrial synthesis often leverages large-scale reactors and optimized conditions for higher yield and purity. Methods such as continuous flow synthesis might be employed to ensure consistent production quality and efficiency. The use of high-pressure, high-temperature reactors can enhance the reaction rate and product yield.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is versatile in its chemical reactivity, engaging in various types of reactions such as:
Oxidation: : Leading to the formation of more oxidized derivatives.
Reduction: : Producing more reduced forms with potential different bioactivities.
Nucleophilic Substitution: : Particularly at positions with electron-withdrawing groups, resulting in substituted analogs.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary but generally include controlled temperatures, pressures, and pH levels to optimize yields and selectivity.
Major Products Formed: : The major products depend on the specific reactions and conditions employed. They can include oxidized or reduced variants, as well as various substituted analogs, each with potentially distinct properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is studied for its ability to undergo multiple transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its bioactive potential is investigated in various biological assays, including enzyme inhibition and receptor binding studies. The presence of furan and tetrazole rings often contributes to significant biological activity.
Medicine: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : In industrial applications, this compound is evaluated for its utility in the development of new materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism by which 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves interactions with various molecular targets. These include:
Enzymes: : Inhibiting or modifying enzyme activity, often through covalent binding or reversible interactions.
Receptors: : Modulating receptor function, which can alter cellular signaling pathways.
The compound’s structure allows it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking, contributing to its affinity for specific biological targets.
Comparación Con Compuestos Similares
Compared to similar compounds, such as:
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1H-tetrazol-5-yl)thio)ethanone
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-imidazol-5-yl)thio)ethanone
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone stands out due to the presence of a methyl group on the tetrazole ring, which can influence its reactivity and binding properties. This uniqueness makes it an attractive candidate for further research and development in various scientific domains.
Propiedades
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWAGXOPMWFGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2445185.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2445187.png)
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)

![2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2445190.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)
![N-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2445197.png)
![Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2445199.png)
![1-[(3-Chlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2445200.png)


